![molecular formula C17H22N2O2 B5846149 N-cyclopentyl-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide](/img/structure/B5846149.png)
N-cyclopentyl-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopentyl-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide, also known as CPP-115, is a compound that has gained significant attention in scientific research due to its potential therapeutic uses. It is a derivative of vigabatrin, an antiepileptic drug that has been used for decades. CPP-115 has been shown to be a potent inhibitor of the enzyme GABA aminotransferase, which is responsible for the breakdown of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain. In
科学的研究の応用
N-cyclopentyl-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide has been studied extensively for its potential therapeutic uses. It has been shown to have anticonvulsant, anxiolytic, and analgesic effects in animal models. In addition, N-cyclopentyl-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide has been investigated for its potential use in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models of cocaine and nicotine addiction.
作用機序
N-cyclopentyl-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide is a potent inhibitor of GABA aminotransferase, an enzyme that is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, N-cyclopentyl-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide increases the levels of GABA in the brain, leading to increased inhibition of neuronal activity. This is thought to be responsible for the anticonvulsant, anxiolytic, and analgesic effects of N-cyclopentyl-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide.
Biochemical and Physiological Effects
In addition to its effects on GABA levels in the brain, N-cyclopentyl-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide has been shown to have other biochemical and physiological effects. It has been shown to increase the levels of the neuropeptide Y (NPY) in the brain, which is involved in the regulation of appetite and stress. N-cyclopentyl-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.
実験室実験の利点と制限
One of the advantages of using N-cyclopentyl-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide in lab experiments is its potency as a GABA aminotransferase inhibitor. This allows for the use of lower doses of N-cyclopentyl-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide, reducing the potential for off-target effects. However, one limitation of using N-cyclopentyl-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide is its relatively short half-life in the body, which may require frequent dosing in animal studies.
将来の方向性
There are many potential future directions for the use of N-cyclopentyl-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide in scientific research. One area of interest is the potential use of N-cyclopentyl-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide in the treatment of addiction. Further studies are needed to determine the efficacy of N-cyclopentyl-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide in reducing drug-seeking behavior in humans. Another area of interest is the potential use of N-cyclopentyl-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide in the treatment of anxiety disorders, as it has been shown to have anxiolytic effects in animal models. Finally, the potential use of N-cyclopentyl-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide in the treatment of epilepsy and other neurological disorders warrants further investigation.
合成法
The synthesis of N-cyclopentyl-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide involves the reaction of N-cyclopentyl-4-formylbenzamide with pyrrolidine-2-one in the presence of a reducing agent. The reaction yields N-cyclopentyl-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide as a white solid with a melting point of 170-175°C. The purity of N-cyclopentyl-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide can be determined using high-performance liquid chromatography (HPLC) and mass spectrometry.
特性
IUPAC Name |
N-cyclopentyl-4-[(2-oxopyrrolidin-1-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c20-16-6-3-11-19(16)12-13-7-9-14(10-8-13)17(21)18-15-4-1-2-5-15/h7-10,15H,1-6,11-12H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SROTUYZFXBZSGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC=C(C=C2)CN3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-ethyl-3-[(4-nitrobenzyl)thio]-5-phenyl-4H-1,2,4-triazole](/img/structure/B5846074.png)
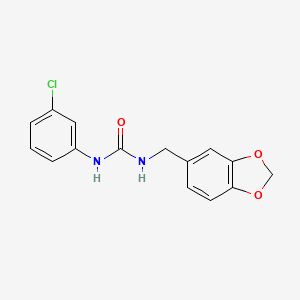

![N-(4-acetylphenyl)-2-[(3-cyclopropyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5846116.png)
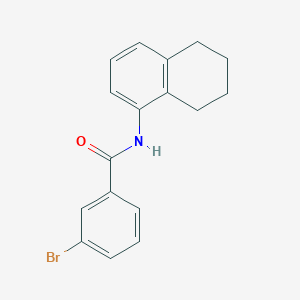
![5-(4-isopropylphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5846138.png)
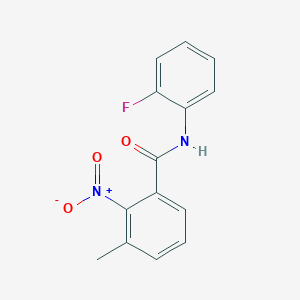




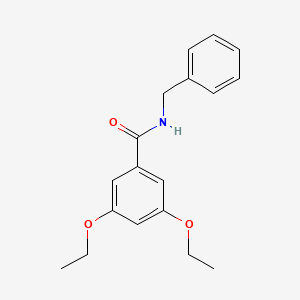
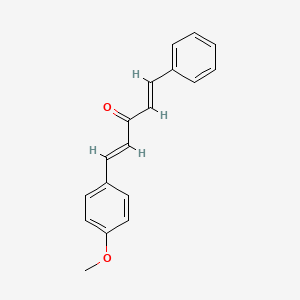
![N-2-furyl-3-[(2-thienylacetyl)amino]benzamide](/img/structure/B5846194.png)